5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid
CAS No.: 503471-24-7
Cat. No.: VC6341646
Molecular Formula: C22H18N2O4
Molecular Weight: 374.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503471-24-7 |
|---|---|
| Molecular Formula | C22H18N2O4 |
| Molecular Weight | 374.396 |
| IUPAC Name | 5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) |
| Standard InChI Key | DRKIKNOYHMQAQV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN=C(C=C4)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid, reflects its intricate structure. It comprises a picolinic acid moiety (pyridine-2-carboxylic acid) substituted at the 5-position with an aminomethyl group, which is further protected by an Fmoc group . The molecular formula is C22H18N2O4, with a molecular weight of 374.4 g/mol for the free acid form . The hydrochloride salt variant (CAS: 2866317-45-3) has a molecular weight of 410.8 g/mol .
Table 1: Key Structural and Physicochemical Properties
The Fmoc group (9-fluorenylmethyloxycarbonyl) is a bulky, UV-active protecting group that shields the amino functionality during synthetic procedures. Its removal is typically achieved via base-mediated β-elimination, often using piperidine .
Synthesis and Derivatization
Synthetic Routes
The compound is synthesized through a multi-step process involving:
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Aminomethylation of Picolinic Acid: Introduction of the aminomethyl group at the 5-position of picolinic acid using reductive amination or nucleophilic substitution.
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Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as pyridine or DIEA (N,N-diisopropylethylamine) .
A representative synthesis from involves coupling (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid with a benzamide intermediate using T3P (propane phosphonic acid anhydride) and pyridine in ethyl acetate at 0°C. This method achieves yields >70% after purification via flash chromatography.
Salt Formation
The hydrochloride salt (CID 166000010) is prepared by treating the free acid with hydrochloric acid, enhancing solubility in polar solvents . This derivative is particularly useful in peptide coupling reactions where improved solubility is required.
Applications in Peptide Synthesis and Medicinal Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality to other protecting groups (e.g., Boc, Alloc) makes this compound ideal for SPPS. Its UV activity (λmax = 267 nm) allows real-time monitoring of deprotection steps . For instance, in the synthesis of cystobactamids—natural products targeting bacterial RNA polymerase—the Fmoc-protected aminomethylpicolinic acid serves as a key building block. These derivatives exhibit enhanced stability against proteolysis compared to traditional peptide backbones .
Pharmacological Relevance
Recent studies highlight the compound’s utility in developing antibacterial agents. Cystobactamids incorporating this moiety demonstrate potent activity against Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa, with MIC values as low as 0.5 µg/mL . The picolinic acid component contributes to metal chelation, potentially disrupting microbial metalloenzymes.
Analytical Characterization
Spectroscopic Data
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NMR: The H NMR spectrum (DMSO-d6) displays characteristic signals for the fluorenyl group (δ 7.3–7.9 ppm, multiplet) and the picolinic acid protons (δ 8.2–8.6 ppm) .
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MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 374.1365 [M+H] for the free acid .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is employed for purity assessment. The free acid elutes at ~12.5 minutes under these conditions .
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